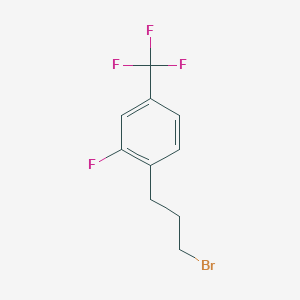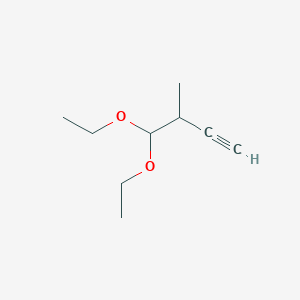
1-Butyne, 4,4-diethoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxy-3-methylbut-1-yne is a chemical compound characterized by its unique structure, which includes a terminal alkyne group and two ethoxy groups attached to the fourth carbon atom. This compound is part of the broader class of alkynes, which are hydrocarbons containing a carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diethoxy-3-methylbut-1-yne typically involves the reaction of 3-methyl-1-butyne with diethyl ether in the presence of a strong base, such as sodium hydride (NaH). The reaction proceeds through the deprotonation of the terminal alkyne, followed by the nucleophilic attack of diethyl ether to form the final product.
Industrial Production Methods: In an industrial setting, the production of 4,4-diethoxy-3-methylbut-1-yne may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethoxy-3-methylbut-1-yne can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve the replacement of the ethoxy groups with other functional groups, using reagents like hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The oxidation of 4,4-diethoxy-3-methylbut-1-yne can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction typically results in the formation of alkanes or alkenes.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituting group.
Applications De Recherche Scientifique
4,4-Diethoxy-3-methylbut-1-yne has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4,4-diethoxy-3-methylbut-1-yne exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
4,4-Diethoxy-3-methylbut-1-yne is similar to other alkynes and ether derivatives, but its unique structure sets it apart. Some similar compounds include:
3-Methyl-1-butyne: A simpler alkyne without the ethoxy groups.
Diethyl ether: A common ether without the alkyne functionality.
4,4-Dimethoxy-3-methylbut-1-yne: A structural isomer with methoxy groups instead of ethoxy groups.
These compounds share similarities in their functional groups but differ in their reactivity and applications.
Propriétés
Numéro CAS |
81505-30-8 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4,4-diethoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10-6-2)11-7-3/h1,8-9H,6-7H2,2-4H3 |
Clé InChI |
SYTCAAHBHNBJCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C)C#C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


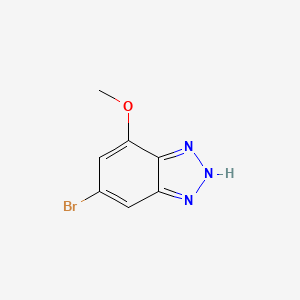
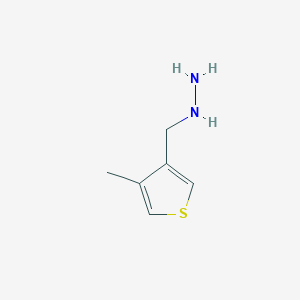

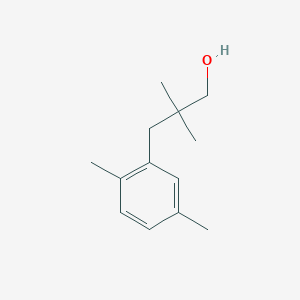
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
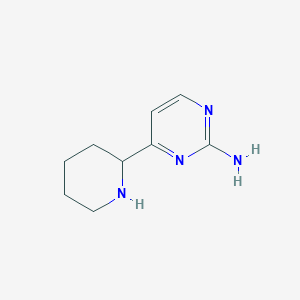
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)


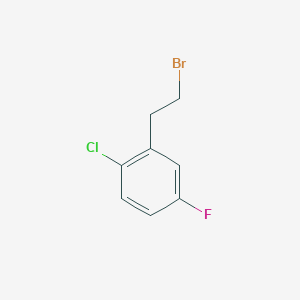
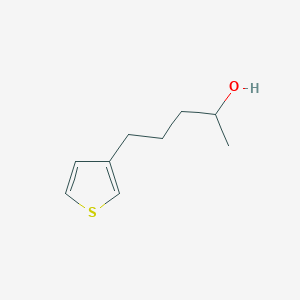

aminehydrochloride](/img/structure/B15322408.png)
